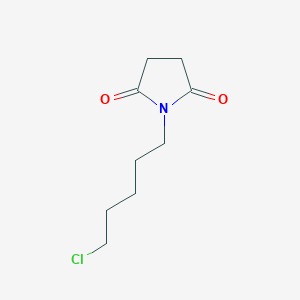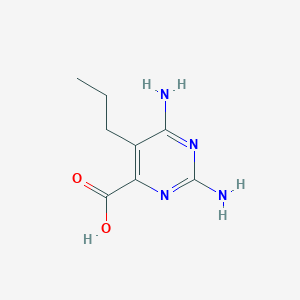
N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropane ring attached to a pyrimidine moiety, which is further substituted with an amino group and a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of a base and a solvent, such as ammonium hydroxide in a sealed tube heated at 100°C overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, nitro derivatives, and various heterocyclic compounds. These products can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloropyrimidine: A closely related compound with similar structural features but lacking the cyclopropane carboxamide group.
2-Aminopyrimidin-4-one: Another pyrimidine derivative with potential biological activities.
Uniqueness
N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9ClN4O |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H9ClN4O/c9-5-6(10)11-3-12-7(5)13-8(14)4-1-2-4/h3-4H,1-2H2,(H3,10,11,12,13,14) |
InChI Key |
SDWNCDMGTJZDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC=NC(=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)


![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)




![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)




